1-Phenyl-1H-imidazole trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

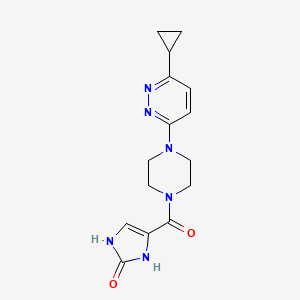

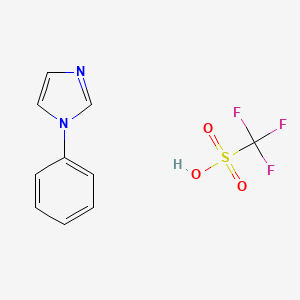

1-Phenyl-1H-imidazole trifluoromethanesulfonate is an organic compound that is commonly used as a reagent in organic synthesis . It is often used in isomerization reactions of imidazoles and aromatic and aliphatic amines, and is applied in chemical biology research .

Synthesis Analysis

The typical method for preparing 1-Phenyl-1H-imidazole trifluoromethanesulfonate involves dissolving imidazole in trifluoromethanesulfonic acid and then reacting it with benzoyl chloride to produce the target product . In another example, to an acetonitrile solution of 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphordiamidite and N-PhIMT, a DMF solution of 1 was added under a nitrogen atmosphere .Molecular Structure Analysis

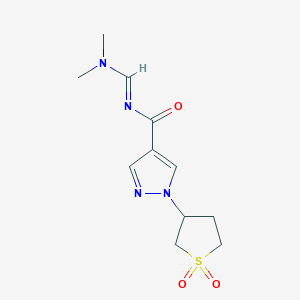

The molecular formula of 1-Phenyl-1H-imidazole trifluoromethanesulfonate is C10H9F3N2O3S . The InChI code is 1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H; (H,5,6,7) .Chemical Reactions Analysis

1-Phenyl-1H-imidazole trifluoromethanesulfonate is used as a reagent in organic synthesis, particularly in isomerization reactions of imidazoles and aromatic and aliphatic amines . It is also used as an activator in the condensation step of the phosphoramidite method, where it activates the nucleotide unit to be bonded with the nucleoside or oligonucleotide on the solid support .Physical And Chemical Properties Analysis

1-Phenyl-1H-imidazole trifluoromethanesulfonate is a solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, and is also soluble in water . , and its melting point ranges from 128.0 to 132.0 °C .Scientific Research Applications

Organic Synthesis Reagent

1-Phenyl-1H-imidazole trifluoromethanesulfonate is used as a reagent in organic synthesis. It’s often used in reactions involving imidazole and aromatic and aliphatic amines . This makes it a versatile tool in the creation of a wide range of organic compounds.

Oligonucleotide Synthesis

This compound acts as an excellent activator in oligonucleotide synthesis . More specifically, it enables the stereoselective formation of phosphorothioate bonds . This is particularly useful in the synthesis of phosphorothioate nucleic acids, which have applications in medicinal chemistry and biology.

Safety And Hazards

1-Phenyl-1H-imidazole trifluoromethanesulfonate has low toxicity but proper laboratory procedures should still be followed, including wearing appropriate protective equipment such as gloves and goggles . It should be handled in a well-ventilated area, and contact with strong oxidizers and inhalation of dust or solution into the eyes, skin, or respiratory tract should be avoided .

Future Directions

Given its role as a reagent in organic synthesis and its use in chemical biology research, 1-Phenyl-1H-imidazole trifluoromethanesulfonate is expected to continue to be a valuable tool in these fields . Its use as an activator in nucleic acid synthesis suggests potential applications in the development of new methods for nucleic acid-based therapeutics .

properties

IUPAC Name |

1-phenylimidazole;trifluoromethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGZYFHAFBWWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-imidazole trifluoromethanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)

![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)

![ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2883904.png)